molecular formula C13H14O3 B12553271 5-{3-[(Prop-2-en-1-yl)oxy]prop-1-en-1-yl}-2H-1,3-benzodioxole CAS No. 142592-87-8

5-{3-[(Prop-2-en-1-yl)oxy]prop-1-en-1-yl}-2H-1,3-benzodioxole

Cat. No.: B12553271
CAS No.: 142592-87-8
M. Wt: 218.25 g/mol
InChI Key: AAAWIYGDEIRJAQ-UHFFFAOYSA-N
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Description

5-{3-[(Prop-2-en-1-yl)oxy]prop-1-en-1-yl}-2H-1,3-benzodioxole is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by the presence of a benzodioxole ring, which is a fused ring system consisting of a benzene ring and a dioxole ring. The compound also contains a prop-2-en-1-yl group, which is an unsaturated hydrocarbon chain with a double bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{3-[(Prop-2-en-1-yl)oxy]prop-1-en-1-yl}-2H-1,3-benzodioxole can be achieved through various synthetic routes. One common method involves the reaction of 1,3-benzodioxole with prop-2-en-1-ol in the presence of a strong acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-{3-[(Prop-2-en-1-yl)oxy]prop-1-en-1-yl}-2H-1,3-benzodioxole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or aldehydes.

    Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-en-1-yl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or aldehydes, while reduction can produce saturated hydrocarbons.

Scientific Research Applications

5-{3-[(Prop-2-en-1-yl)oxy]prop-1-en-1-yl}-2H-1,3-benzodioxole has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-{3-[(Prop-2-en-1-yl)oxy]prop-1-en-1-yl}-2H-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxole, 4-methoxy-6-(2-propenyl)-: This compound has a similar benzodioxole ring structure but differs in the position and type of substituents.

    Benzene, 5-allyl-1-methoxy-2,3-(methylenedioxy)-:

    1-Methyl-3-(prop-1-en-2-yl)benzene: This compound has a similar prop-1-en-2-yl group but lacks the benzodioxole ring.

Uniqueness

The uniqueness of 5-{3-[(Prop-2-en-1-yl)oxy]prop-1-en-1-yl}-2H-1,3-benzodioxole lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

142592-87-8

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

5-(3-prop-2-enoxyprop-1-enyl)-1,3-benzodioxole

InChI

InChI=1S/C13H14O3/c1-2-7-14-8-3-4-11-5-6-12-13(9-11)16-10-15-12/h2-6,9H,1,7-8,10H2

InChI Key

AAAWIYGDEIRJAQ-UHFFFAOYSA-N

Canonical SMILES

C=CCOCC=CC1=CC2=C(C=C1)OCO2

Origin of Product

United States

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